6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline

Lipophilicity Drug Design Membrane Permeability

6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1, molecular formula C27H27N3O, molecular weight 409.53 g/mol) is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold. Indoloquinoxalines are established DNA-intercalating agents with documented antiviral, anticancer, and immunomodulatory activities.

Molecular Formula C27H27N3O
Molecular Weight 409.533
CAS No. 638141-76-1
Cat. No. B2364273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
CAS638141-76-1
Molecular FormulaC27H27N3O
Molecular Weight409.533
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3
InChIKeyVJWWSKCUVWFYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1)


6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1, molecular formula C27H27N3O, molecular weight 409.53 g/mol) is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold . Indoloquinoxalines are established DNA-intercalating agents with documented antiviral, anticancer, and immunomodulatory activities [1]. The target compound features a phenoxypropyl side chain at the 6-position bearing a distinctive 2-isopropyl-5-methyl substitution pattern on the terminal phenyl ring, which confers a calculated logP of 7.47—one of the highest lipophilicity values reported among commercially available indoloquinoxaline analogs in this subseries .

Why Generic Substitution of 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline with Simpler Indoloquinoxaline Analogs Is Scientifically Unjustified


Within the 6-phenoxypropyl-indoloquinoxaline subseries, substituent identity on the terminal phenyl ring is not a passive structural variation; it directly governs lipophilicity, DNA-intercalation thermodynamics, and cellular penetration [1]. Replacing the 2-isopropyl-5-methylphenoxy motif with an unsubstituted phenoxy group reduces calculated logP by approximately 1.75 units (from 7.47 to 5.72), a difference that can alter membrane partitioning, off-target binding profiles, and compound residence time in lipid-rich compartments . SAR studies across the indoloquinoxaline class demonstrate that side-chain branching and alkyl substitution modulate thermal stabilization of the DNA-compound complex—a parameter mechanistically linked to both antiviral potency and interferon-inducing capacity [2]. Consequently, even closely related analogs such as 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-32-2) or 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5) cannot be presumed to replicate the target compound's physicochemical and pharmacological behavior without explicit comparative data.

Quantitative Differentiation Evidence for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1) vs. Closest Analogs


Head-to-Head Lipophilicity Comparison: 2-Isopropyl-5-methylphenoxy vs. Unsubstituted Phenoxy Side Chain

The target compound exhibits a calculated logP of 7.47, compared to 5.72 for the directly analogous 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5), representing a logP increase of +1.75 units attributable specifically to the 2-isopropyl and 5-methyl substituents on the terminal phenoxy ring . Both values were obtained from ChemDiv using a consistent computational method, enabling direct comparison.

Lipophilicity Drug Design Membrane Permeability

Molecular Weight Differentiation: Structural Bulk vs. Simpler Phenoxypropyl Analogs

The target compound (MW 409.53 g/mol, C27H27N3O) is 56.11 g/mol heavier than the unsubstituted phenoxy analog 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (MW 353.42 g/mol, C23H19N3O), and 42.08 g/mol heavier than the mono-methyl analog 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (MW 367.45 g/mol, C24H21N3O) . This mass increment arises from the addition of one isopropyl group (C3H7, +43.07) and one methyl group (CH3, +15.03) to the terminal phenyl ring.

Molecular Weight Physicochemical Properties SAR

Distinction from 7-Methyl Core-Substituted Analog: Side-Chain Modification at the Indoloquinoxaline Scaffold

The target compound bears an unsubstituted indolo[2,3-b]quinoxaline core with substitution exclusively at the 6-position side chain, distinguishing it from 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline (MW 423.5 g/mol, C28H29N3O), which carries an additional methyl group at the 7-position of the indoloquinoxaline scaffold . This core modification alters electron density at the indole nitrogen and modifies π-stacking geometry with DNA base pairs, a critical determinant of intercalation thermodynamics [1].

Structural Isomer Differentiation SAR Receptor Binding

Mechanistic Class Benchmarking: DNA Intercalation Potency Inferred from Indoloquinoxaline SAR

The indoloquinoxaline scaffold mediates biological activity primarily through DNA intercalation, with potency correlating to thermal stabilization of the compound-DNA complex (ΔTm) [1]. While no ΔTm data are available specifically for CAS 638141-76-1, class-level SAR indicates that increasing side-chain lipophilicity through branched alkyl substitution (e.g., isopropyl) enhances minor-groove residence time and thermal stabilization, as demonstrated for the well-characterized analog B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline), which inhibits HSV-1, CMV, and VZV replication at 1–5 µM [2]. The QSAR model derived for 6H-indolo[2,3-b]quinoxaline cytotoxicity against HL-60 cells identifies lipophilic substituents as positive contributors to potency [3].

DNA Intercalation Thermal Stability Antiviral Activity

HepG2 Cytotoxicity Screening Data: Single-Concentration Activity Profile

The target compound was evaluated at 33 µM in a HepG2 hepatocellular carcinoma cytotoxicity assay (cell-based, plate-reader format). Across 20 replicate measurements, the compound produced a mean viability readout of approximately 67% of control (range: 55–158% of control), indicating modest cytotoxic or cytostatic activity at this concentration . No comparative data for close analogs under identical assay conditions are publicly available, precluding direct head-to-head potency ranking.

Cytotoxicity HepG2 Hepatocellular Carcinoma

Absence of PAINS Structural Alerts and Drug-Like Physicochemical Profile

The indoloquinoxaline chemotype, including the target compound's scaffold, has been explicitly noted in recent LOX/LOXL2 inhibitor patents as lacking PAINS (Pan-Assay Interference Compounds) structural flags, distinguishing it from many other DNA-intercalating scaffolds that contain redox-active or aggregating motifs that produce false-positive assay signals [1]. The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, a polar surface area of approximately 27 Ų (ChemDiv), and 4 rotatable bonds, placing it within drug-like property space despite its high logP .

PAINS Drug-likeness Assay Interference

Evidence-Supported Application Scenarios for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline (CAS 638141-76-1)


High-Lipophilicity Probe for Membrane Partitioning and Intracellular Accumulation Studies

With a calculated logP of 7.47—substantially exceeding that of simpler 6-phenoxypropyl-indoloquinoxaline analogs (logP 5.72) —this compound is well-suited as a physicochemical probe in membrane permeability and subcellular distribution assays. Researchers can exploit the logP differential to investigate how incremental lipophilicity affects lysosomal trapping, phospholipidosis potential, or blood-brain barrier penetration within the indoloquinoxaline scaffold series.

DNA Intercalation Probe with Enhanced Minor-Groove Residence Time

The planar indolo[2,3-b]quinoxaline core is an established DNA intercalation pharmacophore [1], and class-level SAR predicts that the bulky, lipophilic 2-isopropyl-5-methylphenoxy side chain may prolong minor-groove residence time through hydrophobic contacts with the DNA backbone [2]. This compound is appropriate for biophysical DNA-binding studies (thermal denaturation, fluorescence displacement, circular dichroism) where side-chain lipophilicity is systematically varied to map the relationship between logP and intercalation affinity.

Negative Control or Comparator for 7-Methyl Core-Substituted Indoloquinoxalines

The target compound's unsubstituted indoloquinoxaline core differentiates it from 7-methyl analogs (e.g., 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline, MW 423.5) . This makes it useful as a matched control in structure-activity relationship studies designed to isolate the contribution of the 7-methyl substituent to DNA binding geometry, electronic effects on intercalation, or target protein interactions, while keeping the phenoxypropyl side chain constant.

Starting Point for LOX/LOXL2 Inhibitor Optimization Programs

Recent patent disclosures identify indoloquinoxaline derivatives as privileged scaffolds for lysyl oxidase (LOX) and LOXL2 inhibition, with explicit emphasis on compounds lacking PAINS alerts [3]. The target compound's drug-like property profile (HBA=3, HBD=0, no PAINS flags) and high lipophilicity position it as a candidate for medicinal chemistry expansion in fibrosis and oncology programs targeting the LOX family, with the phenoxy ring offering tractable vectors for further substitution.

Quote Request

Request a Quote for 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.